molecular formula C6H6FIN2 B1333248 3-Fluoro-5-iodobenzene-1,2-diamine CAS No. 517920-74-0

3-Fluoro-5-iodobenzene-1,2-diamine

Cat. No. B1333248
M. Wt: 252.03 g/mol
InChI Key: LYGZTWKRKJEMNQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6FIN2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .


Synthesis Analysis

The synthesis of 3-Fluoro-5-iodobenzene-1,2-diamine involves the use of 3-Fluoroiodobenzene, which participates in palladium-catalyzed hydroarylation of arylpropiolamides . It is also used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-iodobenzene-1,2-diamine consists of a benzene ring with iodine and fluorine substituents, along with two amine groups . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

3-Fluoro-5-iodobenzene-1,2-diamine can participate in various chemical reactions due to the presence of reactive iodine and amine groups. For instance, it can undergo palladium-catalyzed hydroarylation reactions .

Scientific Research Applications

  • Chemical Synthesis

    • 3-Fluoroiodobenzene is used as a building block in chemical synthesis .
    • It participates in palladium-catalyzed hydroarylation of arylpropiolamides .
    • It was used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .
  • Molecular Modeling

    • A study discussed the halogen bonding and π-π stacking interactions between pyrazine (C4H4N2) and fluoro substituted iodobenzene C6H5-nFnI (n = 0, 1, 2, 3, 4, and 5) .
    • The calculated interaction energy shows that the halogen bonding interactions are weaker than the corresponding π-π stacking interactions in C6H5-nFnI (n = 0, 1, and 2)-C4H4N2 complexes, while the halogen bonding interactions are stronger than the corresponding π-π stacking interactions in C6H5-nFnI (n = 3, 4, and 5)-C4H4N2 complexes .
  • Copper-Catalyzed Amination

    • There has been rapid development in the copper-catalyzed amination of aryl halides, known as the Renaissance of the Ullmann chemistry .
    • This method has become a powerful tool for the construction of the C(sp2)-N bond and has become a rival of the Buchwald–Hartwig amination reaction .

Future Directions

The future directions for the use of 3-Fluoro-5-iodobenzene-1,2-diamine could include its application in the synthesis of new chemical compounds, particularly in the field of medicinal chemistry. Its potential uses in other areas of research are also possible, given its unique chemical structure .

properties

IUPAC Name

3-fluoro-5-iodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGZTWKRKJEMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-iodobenzene-1,2-diamine

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